Cauloside A: A Comprehensive Technical Overview

Cauloside A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside A is a naturally occurring triterpenoid saponin found in several plant species, including Anemone taipaiensis and Caulophyllum thalictroides[1]. As a member of the saponin class of compounds, it is characterized by a polycyclic aglycone backbone, in this case, hederagenin, linked to a sugar moiety. Specifically, Cauloside A is hederagenin with an alpha-L-arabinopyranosyl residue attached at the 3-position through a glycosidic bond[1]. This document provides a detailed examination of the chemical structure, physicochemical properties, and other technical data related to Cauloside A.

Chemical Structure and Identification

The chemical identity of Cauloside A is well-established through various analytical techniques. Its fundamental structural details are summarized below.

Systematic Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1] |

| Molecular Formula | C₃₅H₅₆O₈[1][2] |

| CAS Number | 17184-21-3[1] |

| PubChem CID | 441928[1] |

Structural Representations

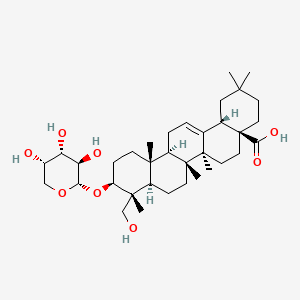

The two-dimensional chemical structure of Cauloside A is depicted below, illustrating the connectivity of the hederagenin aglycone and the arabinopyranosyl sugar.

Figure 1. 2D Chemical Structure of Cauloside A.

For computational chemistry and molecular modeling applications, the structure can be represented using standard line notations:

| Notation | String |

| SMILES | C[C@]12CC--INVALID-LINK--(C)C)C(=O)O)C)C)(C)CO">C@@HO[C@H]6--INVALID-LINK--O)O">C@@HO[3] |

| InChI | InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1[2] |

Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties of Cauloside A. This data is essential for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Weight | 604.82 g/mol | [2] |

| Monoisotopic Mass | 604.39751874 Da | [1] |

| XLogP3 | 4.7 | [4] |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Melting Point | 276-278 °C | [4] |

| Boiling Point (Predicted) | 719.3 ± 60.0 °C | [4] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4] |

Biological and Pharmacological Context (Hypothetical Workflow)

While specific signaling pathways for Cauloside A are not extensively detailed in the initial literature search, a general workflow for investigating the mechanism of action of a natural product like Cauloside A is presented below. This serves as a template for researchers designing studies to elucidate its biological functions.

Caption: A generalized experimental workflow for characterizing the biological activity of Cauloside A.

Experimental Protocols (Exemplary)

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies that could be employed in the study of Cauloside A, based on standard practices in natural product chemistry and pharmacology.

Isolation and Purification of Cauloside A

-

Extraction: Dried and powdered plant material (e.g., rhizomes of Caulophyllum thalictroides) is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period or under reflux for a shorter duration. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins like Cauloside A are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography over a stationary phase like silica gel or Diaion HP-20. Elution is performed with a gradient of solvents, for instance, a mixture of chloroform, methanol, and water in increasing polarity.

-

Fine Purification: Fractions containing Cauloside A, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation: The purity and structure of the isolated Cauloside A are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cells (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of Cauloside A in DMSO is serially diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO or a solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined from the dose-response curve.

This technical guide provides a foundational understanding of Cauloside A. Further research is warranted to fully explore its therapeutic potential and mechanism of action.